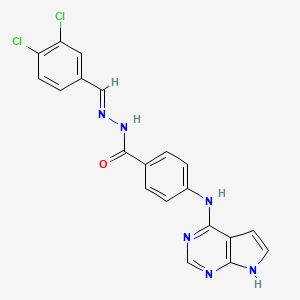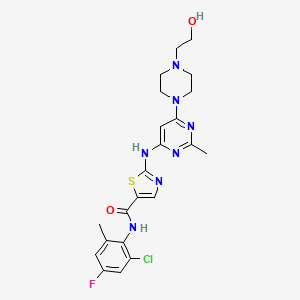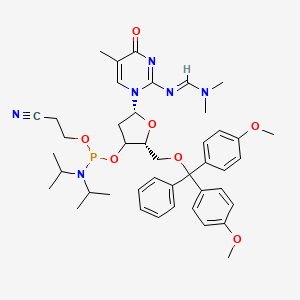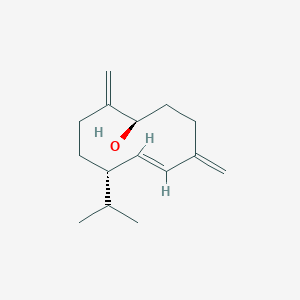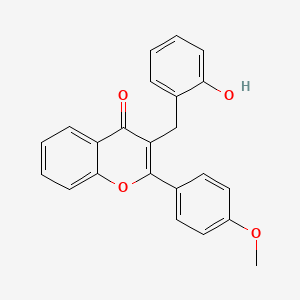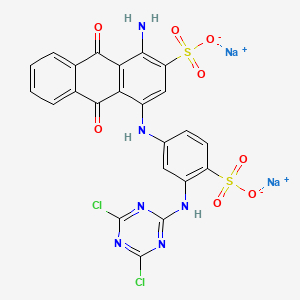
Reactive Blue 4 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Blue 4 (sodium): is a synthetic dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its vibrant blue color and excellent water solubility. The compound is also utilized in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Reactive Blue 4 (sodium) is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the sulfonation of anthraquinone, followed by the introduction of reactive groups such as vinyl sulfone or monochlorotriazine. These reactive groups enable the dye to form covalent bonds with the fibers, ensuring high color fastness.
Industrial Production Methods: In industrial settings, the production of Reactive Blue 4 (sodium) involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity. The final product is then purified through filtration and crystallization processes.
化学反応の分析
Types of Reactions: Reactive Blue 4 (sodium) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the decolorization of the dye.
Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the anthraquinone structure.
Reduction: Colorless or differently colored reduced forms of the dye.
Substitution: Covalently bonded dye-nucleophile complexes.
科学的研究の応用
Reactive Blue 4 (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying adsorption and degradation processes. It is also employed in the development of colorimetric sensors for detecting metal ions and other analytes.
Biology: Utilized in staining techniques for visualizing cellular structures and in assays for detecting specific biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Applied in wastewater treatment processes to remove dye contaminants from industrial effluents.
作用機序
The mechanism of action of Reactive Blue 4 (sodium) primarily involves its ability to form covalent bonds with nucleophilic sites on the target molecules. This interaction is facilitated by the reactive groups present in the dye, such as vinyl sulfone or monochlorotriazine. The dye’s binding to the target molecules can lead to changes in their optical properties, making it useful for various analytical applications.
類似化合物との比較
Reactive Blue 19: Another anthraquinone-based dye with similar applications in the textile industry.
Reactive Black 5: A widely used reactive dye with different chromophore groups but similar reactive groups.
Reactive Red 120: A reactive dye with a different color but similar chemical properties.
Uniqueness of Reactive Blue 4 (sodium): Reactive Blue 4 (sodium) is unique due to its specific combination of reactive groups and chromophore structure, which provides it with distinct optical properties and reactivity. Its high water solubility and ability to form stable covalent bonds with fibers make it particularly valuable in textile dyeing and scientific research applications.
特性
分子式 |
C23H12Cl2N6Na2O8S2 |
|---|---|
分子量 |
681.4 g/mol |
IUPAC名 |
disodium;1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H14Cl2N6O8S2.2Na/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33;;/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31);;/q;2*+1/p-2 |
InChIキー |
DHHMYWVFMSHEIP-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



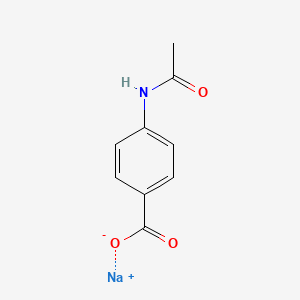
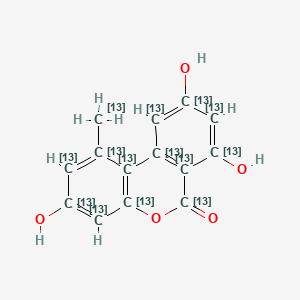
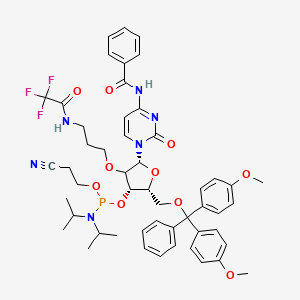
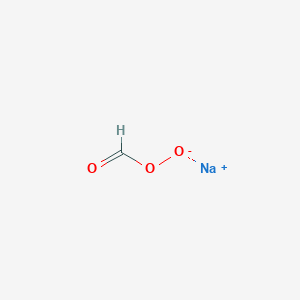
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
